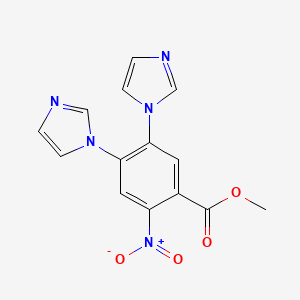

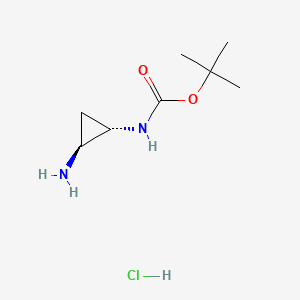

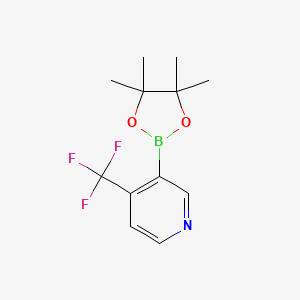

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone” has a similar structure . It has a molecular formula of C11H9BrF3NO and a molecular weight of 308.09 g/mol .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid with bromine in anhydrous acetic acid .Molecular Structure Analysis

The molecular structure of these compounds typically includes a bromine atom attached to the isoquinoline ring .Chemical Reactions Analysis

The reaction of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid with bromine in anhydrous acetic acid produces a mixture of the 9-bromo-substituted product and 6-ethoxycarbonyl-5,7-dihydroxy-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolinium tribromide in a 1:1 ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the compound “1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone” has a boiling point that is not specified .Applications De Recherche Scientifique

A general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, including those related to Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, has been demonstrated. This method involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, useful for synthesizing N-benzyl isoindolin-1-one and N-benzyl 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (Freeman et al., 2023).

The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors has been achieved. The key intermediate in this process, a bromonium ylide, is formed by the intramolecular reaction of a benzyl bromide and an α-imino rhodium carbene (He et al., 2016).

A novel annulation method for 3,4-dihydroisoquinoline carboxylate, related to Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, has been developed. This method offers direct synthesis of cyclic Reissert equivalent compounds and access to medicinally important isoquinoline heterocycles (Li & Yang, 2005).

Synthesis, cytotoxicity, and docking simulations of novel annulated dihydroisoquinoline heterocycles have been conducted. These compounds have shown potential as antitumor agents against various cancer cell lines (Saleh et al., 2020).

Research on the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been carried out, exploring the structural and molecular properties of these compounds (Cerrini et al., 1979).

The acid-catalyzed formation of C–C and C–S bonds using excited state proton transfer, involving compounds like 7-bromo-2-naphthol, has been studied for the preparation of polycyclic amines and benzyl sulfides. This approach is relevant to the synthesis of compounds related to Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (Strada et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSOZVJLXHQQSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

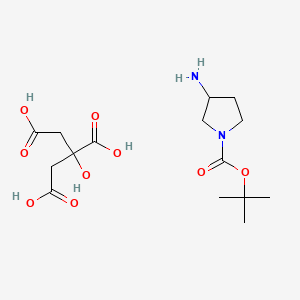

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)